4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine
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Overview
Description
4-[4-Methoxy-2-(trifluoromethyl)phenyl]piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a methoxy group and a trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 2-(trifluoromethyl)aniline.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-methoxybenzaldehyde and 2-(trifluoromethyl)aniline under acidic conditions.
Cyclization: The intermediate undergoes cyclization to form the piperidine ring. This step often requires the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-Methoxy-2-(trifluoromethyl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-[4-formyl-2-(trifluoromethyl)phenyl]piperidine or 4-[4-carboxy-2-(trifluoromethyl)phenyl]piperidine.
Reduction: Formation of this compound derivatives with different functional groups.
Substitution: Formation of new compounds with substituted trifluoromethyl groups.
Scientific Research Applications
4-[4-Methoxy-2-(trifluoromethyl)phenyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a piperidine ring.
4-(Trifluoromethyl)phenylboronic acid: Lacks the methoxy group but contains the trifluoromethyl group and boronic acid.
4-Fluorophenylboronic acid: Contains a fluorine atom instead of a trifluoromethyl group.
Uniqueness
4-[4-Methoxy-2-(trifluoromethyl)phenyl]piperidine is unique due to the combination of its methoxy and trifluoromethyl groups on the phenyl ring, along with the piperidine ring
Properties
IUPAC Name |
4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-18-10-2-3-11(9-4-6-17-7-5-9)12(8-10)13(14,15)16/h2-3,8-9,17H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWKIRFMKQFNPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCNCC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004853-47-7 |
Source
|
Record name | 4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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